2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo-pyridazine class, characterized by a fused pyrazole-pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, an isopropyl group at position 4, and an acetamide moiety linked to a 2-methoxyphenyl group. Its synthesis likely follows analogous N-alkylation and condensation pathways reported for related pyrazolo-pyridine/pyridazine acetamides .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-15(2)23-19-13-26-30(18-11-10-16(3)17(4)12-18)24(19)25(32)29(28-23)14-22(31)27-20-8-6-7-9-21(20)33-5/h6-13,15H,14H2,1-5H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZJOBXKGCVHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4OC)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a complex heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets within the body. It is believed to inhibit specific enzymes or receptors involved in inflammatory and cancer pathways, thereby exerting therapeutic effects.
1. Anticancer Activity
Recent studies have evaluated the anticancer potential of 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 17.39 μM to 22.19 μM against HepG2 and MCF-7 cell lines, respectively .
2. Anti-inflammatory Activity
The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies indicated that it possesses moderate inhibitory activity against COX-1 and COX-2 enzymes with IC50 values ranging from 0.52 μM to 22.25 μM, indicating its potential use as a non-steroidal anti-inflammatory drug (NSAID) .
3. Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy was tested against common bacterial strains and fungi, showing significant inhibition zones in agar diffusion assays.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Nezhawy et al., the compound was tested against MCF-7 breast adenocarcinoma cells. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent .
Case Study 2: Inhibition of COX Enzymes
A comparative study evaluated the anti-inflammatory properties of several pyrazolo derivatives, including our compound of interest. The results showed that it was more effective than traditional NSAIDs like diclofenac in inhibiting COX-2 activity while exhibiting lower ulcerogenic effects .
Data Tables
Scientific Research Applications
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including compounds structurally related to 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide. Research indicates that pyrazole-based compounds exhibit significant activity against various viruses such as HIV and herpes simplex virus type-1 (HSV-1) through mechanisms involving non-nucleoside reverse transcriptase inhibition (NNRTI) .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory process. For instance, certain substituted pyrazoles have demonstrated comparable efficacy to established COX inhibitors like Celecoxib . The structure of the compound suggests it may interact favorably with COX enzymes, potentially leading to reduced inflammation in various conditions.
3. Anticancer Potential
Emerging evidence points to the anticancer properties of pyrazole derivatives. Compounds similar to 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific interactions of this compound with cellular pathways involved in cancer progression warrant further investigation.
Structure-Activity Relationship (SAR)
The efficacy of the compound can be attributed to its unique structural features, which influence its biological activity:
Key Structural Features:
- The presence of a pyrazolo[3,4-d]pyridazine core is essential for antiviral and anti-inflammatory activities.
- Substituents such as the 3,4-dimethylphenyl and isopropyl groups enhance lipophilicity and potentially improve binding affinity to target proteins.
- The methoxyphenyl acetamide moiety may contribute to selective interactions with biological targets.
Case Studies
Case Study 1: Antiviral Screening
In a study evaluating several pyrazole derivatives for antiviral activity against HIV, a related compound demonstrated an EC50 value in the low micromolar range, indicating significant potency . This suggests that modifications to the core structure can lead to enhanced antiviral effects.
Case Study 2: COX Inhibition
Research on a series of pyrazole derivatives showed that specific substitutions could lead to IC50 values lower than those of traditional anti-inflammatory drugs. For example, compounds with similar structural motifs exhibited IC50 values ranging from 0.2 μM to 38.7 μM against COX-II enzymes .
Comparison with Similar Compounds
Key Observations :
Substituent Impact on Melting Points :
- Electron-withdrawing groups (e.g., nitro in 4h ) increase melting points (231–233°C) compared to electron-donating methoxy groups (209–211°C in 4c ).
- The target compound’s 2-methoxyphenyl group may lower its melting point relative to 4-nitrophenyl analogues due to reduced polarity.
Spectral Data Trends :
- IR Spectroscopy : All compounds show characteristic C=O stretches near 1668–1682 cm⁻¹ and NH stretches at 3329–3333 cm⁻¹ .
- 1H NMR : Methyl groups (e.g., Ar-CH3 in 4c and 4h) resonate at δ 1.80–1.88 ppm, while acetamide CH2 protons appear near δ 4.26–4.27 ppm .
Core Heterocycle Differences: Pyrazolo[3,4-d]pyridazine (target) vs. Imidazo[1,2-a]pyridine derivatives (e.g., ) exhibit saturated rings, reducing aromaticity but improving metabolic stability.
Limitations of Available Data
- No direct pharmacological or solubility data exist for the target compound in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
